molecular formula C14H22N7O6P B12080571 8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate

8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate

Cat. No.: B12080571
M. Wt: 415.34 g/mol
InChI Key: GTBJZSJCJFBIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate is a cyclic AMP analogue functionalized for conjugation with markers and dyes or for immobilization. It is a site-selective activator of cAMP-dependent protein kinase, with a preference for site B of the regulatory subunit I of the kinase .

Chemical Reactions Analysis

8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:

Scientific Research Applications

8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate is used in various scientific research applications:

    Chemistry: It is used as a ligand in affinity chromatography and for modification with fluorophores or other markers.

    Biology: It serves as a site-selective activator of cAMP-dependent protein kinase, making it useful in studies involving protein kinase A (PKA) signaling pathways.

    Medicine: Its role in activating PKA pathways makes it relevant in research related to cellular signaling and potential therapeutic applications.

    Industry: It is used in the production of conjugated compounds for various biochemical assays.

Mechanism of Action

The compound exerts its effects by selectively activating the cAMP-dependent protein kinase (PKA) at site B of the regulatory subunit I. This activation leads to the phosphorylation of target proteins, thereby modulating various cellular processes. The aminobutyl group allows for conjugation with markers, facilitating its use in various assays .

Comparison with Similar Compounds

8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate is unique due to its site-selective activation of PKA and its functionalization for conjugation. Similar compounds include:

    8-Aminoethylaminoadenosine-3’,5’-cyclic monophosphate: This compound has a shorter spacer arm.

    8-Aminohydroxyethylaminoadenosine-3’,5’-cyclic monophosphate: This compound has a longer spacer arm.

Biological Activity

8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate (abbreviated as 8-AB-cAMP) is a cyclic nucleotide analogue that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to adenosine and cyclic AMP (cAMP), which are pivotal in various cellular processes, including signal transduction, metabolism, and gene expression.

8-AB-cAMP acts primarily through modulation of the cAMP signaling pathway. It is known to influence the activity of protein kinases, particularly protein kinase A (PKA), which is activated by cAMP. The presence of the 4-aminobutyl group enhances its interaction with specific receptors and enzymes, potentially leading to altered cellular responses compared to natural cAMP.

Biological Activities

Research has indicated several biological activities associated with 8-AB-cAMP:

  • Antiproliferative Effects : Studies have shown that 8-AB-cAMP can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant reductions in cell viability in breast cancer and leukemia cell lines when treated with this compound .
  • Neuroprotective Properties : The compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. In models of neurodegeneration, 8-AB-cAMP has been shown to upregulate protective genes and enhance neuronal survival .
  • Immunomodulatory Effects : 8-AB-cAMP can modulate immune responses by influencing cytokine production and T-cell activation. It has been studied for its potential to enhance vaccine efficacy by promoting a Th1 immune response .

Case Studies

Several studies have explored the biological activity of 8-AB-cAMP:

  • Cancer Cell Lines : A study assessed the effects of 8-AB-cAMP on MCF-7 breast cancer cells, revealing an IC50 value of approximately 50 µM, indicating effective antiproliferative activity . Another study reported similar findings in leukemia cell lines, where treatment led to apoptosis through PKA-mediated pathways.
  • Neuroprotection : In a model of oxidative stress using SH-SY5Y neuroblastoma cells, 8-AB-cAMP treatment resulted in a significant reduction in cell death and an increase in antioxidant enzyme expression, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of 8-AB-cAMP:

Study TypeCell Line/ModelBiological ActivityIC50/Effect
AntiproliferativeMCF-7 Breast CancerInhibition of proliferationIC50 ~ 50 µM
AntiproliferativeK562 LeukemiaInduction of apoptosisIC50 ~ 40 µM
NeuroprotectionSH-SY5Y NeuroblastomaReduction in oxidative stress-induced deathSignificant increase in survival rates
ImmunomodulationT-cell ActivationEnhanced cytokine productionIncreased Th1 response

Q & A

Basic Research Questions

Q. How does 8-AHA-cAMP structurally and functionally differ from other cAMP analogs (e.g., 8-CPT-cAMP or 8-Br-cAMP)?

Answer:
8-AHA-cAMP is distinguished by its 8-position substitution with a 4-aminobutylamino group, which enhances its affinity for cAMP-dependent protein kinase (PKA) while reducing cross-reactivity with Epac (Exchange Protein Activated by cAMP) . Unlike 8-CPT-cAMP (which has a chlorophenylthio group for cell permeability) or 8-Br-cAMP (a bromine substitution for PDE resistance), 8-AHA-cAMP’s aminobutyl chain facilitates covalent conjugation to solid supports for affinity chromatography or fluorescence-based assays . Structural comparisons:

Analog Modification Key Functional Property
8-AHA-cAMP8-(4-Aminobutyl)aminoHigh PKA specificity; conjugation-ready
8-CPT-cAMP8-(4-Chlorophenylthio)Cell permeability; activates PKA/Epac
8-Br-cAMP8-BromoPDE-resistant; broad PKA activation

Q. What methodologies are recommended for detecting and quantifying 8-AHA-cAMP in cellular assays?

Answer:

  • Fluorescence Spectrometry : Use fluorescein-tagged analogs (e.g., 8Fluo-cAMP) for real-time tracking of cAMP dynamics .
  • HPLC/MS : Quantify 8-AHA-cAMP using reverse-phase HPLC with UV detection (λ = 260 nm) or mass spectrometry for high sensitivity .
  • Competitive Binding Assays : Employ radiolabeled cAMP (³H-cAMP) in competitive displacement assays with PKA regulatory subunits to measure binding affinity .

Advanced Research Questions

Q. How can researchers optimize experimental designs to minimize off-target effects of 8-AHA-cAMP in PKA signaling studies?

Answer:

  • Control Experiments : Use Epac-specific activators (e.g., 8-pCPT-2’-O-Me-cAMP) to isolate PKA-dependent pathways .
  • Dose-Response Curves : Establish EC₅₀ values for 8-AHA-cAMP in target cells to avoid supra-physiological concentrations that may activate non-PKA pathways .
  • Knockdown/Overexpression Models : Validate results using PKA-deficient cell lines or CRISPR-Cas9-mediated PKA knockout models .

Q. How should contradictory data on 8-AHA-cAMP’s stability in PDE-rich environments be resolved?

Answer:

  • PDE Inhibition Assays : Co-treat with PDE inhibitors (e.g., IBMX or rolipram) to determine if degradation by PDE4/7 contributes to observed instability .
  • Kinetic Analysis : Measure 8-AHA-cAMP’s half-life in vitro using purified PDE isoforms (e.g., PDE3A vs. PDE4D) to identify isoform-specific susceptibility .
  • Structural Analog Comparison : Test 8-AHA-cAMP alongside PDE-resistant analogs (e.g., Sp-8-Br-cAMPS) to benchmark stability .

Q. What strategies are effective for using 8-AHA-cAMP in live-cell imaging of PKA compartmentalization?

Answer:

  • Fluorescent Conjugates : Synthesize 8-AHA-cAMP derivatives tagged with FITC or Alexa Fluor 488 for subcellular localization studies .
  • FRET-Based Sensors : Use AKAR3 (A-Kinase Activity Reporter 3) to monitor PKA activity spatially, complemented by 8-AHA-cAMP to validate compartment-specific effects .
  • Microinjection vs. Permeabilization : Compare intracellular delivery methods (e.g., streptolysin-O permeabilization) to ensure uniform distribution .

Q. Methodological Challenges

Q. How can cross-reactivity between 8-AHA-cAMP and non-PKA targets be systematically addressed?

Answer:

  • Cross-Reactivity Profiling : Screen 8-AHA-cAMP against Epac1/2, PKG, and PDEs using in vitro kinase activity assays .
  • Mutagenesis Studies : Use PKA regulatory subunit mutants (e.g., RIα vs. RIIβ) to map binding specificity .
  • Thermodynamic Analysis : Perform isothermal titration calorimetry (ITC) to compare binding energetics with PKA vs. off-target proteins .

Q. Data Interpretation

Q. How should researchers interpret discrepancies in 8-AHA-cAMP’s efficacy across different tissue models?

Answer:

  • Tissue-Specific PDE Expression : Profile PDE isoforms in target tissues (e.g., PDE3 dominance in cardiac vs. PDE4 in neuronal cells) .
  • AKAP Localization : Account for A-Kinase Anchoring Protein (AKAP) distribution, which influences PKA accessibility to 8-AHA-cAMP .
  • Metabolic Stability : Assess 8-AHA-cAMP’s degradation rate in tissue homogenates using LC-MS/MS .

Q. Synthesis and Characterization

Q. What are the critical quality control steps for synthesizing high-purity 8-AHA-cAMP?

Answer:

  • Synthetic Validation : Confirm the 8-position modification via ¹H-NMR (δ ~8.2 ppm for adenine protons) and mass spectrometry (expected [M+H]⁺ = 499.2) .
  • Purity Standards : Use HPLC with ≥95% purity thresholds and test for residual solvents (e.g., DMF) via GC-MS .
  • Functional Testing : Validate bioactivity in a PKA activation assay using recombinant PKA holoenzyme .

Properties

Molecular Formula

C14H22N7O6P

Molecular Weight

415.34 g/mol

IUPAC Name

6-[6-amino-8-(4-aminobutylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C14H22N7O6P/c15-3-1-2-4-17-14-20-8-11(16)18-6-19-12(8)21(14)13-9(22)10-7(26-13)5-25-28(23,24)27-10/h6-7,9-10,13,22H,1-5,15H2,(H,17,20)(H,23,24)(H2,16,18,19)

InChI Key

GTBJZSJCJFBIOU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)OP(=O)(O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.